5-Chloro-2-cyanophenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-cyanophenylfluoranesulfonate: is a chemical compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of a fluorine atom attached to an aromatic ring. The compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyanophenylfluoranesulfonate typically involves the reaction of 5-chloro-2-cyanophenol with fluoranesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-cyanophenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-cyanophenylfluoranesulfonate is used as a building block in the synthesis of various organic compounds. Its unique chemical properties make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays.
Medicine: The compound has potential applications in the development of new drugs. Its derivatives have shown promising activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyanophenylfluoranesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 5-Chloro-2-fluorophenylboronic acid
- 5-Chloro-2-pentanone
- 5-Chloro-2-fluorobenzeneboronic acid
Comparison: 5-Chloro-2-cyanophenylfluoranesulfonate is unique due to its combination of a fluorine atom and a sulfonate group attached to an aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the presence of the cyano group enhances its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C7H3ClFNO3S |
---|---|
Molecular Weight |
235.62 g/mol |
IUPAC Name |
4-chloro-1-cyano-2-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H3ClFNO3S/c8-6-2-1-5(4-10)7(3-6)13-14(9,11)12/h1-3H |
InChI Key |
UKJLSXHNBKXWRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OS(=O)(=O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.